molecular formula C17H17F3N2O4 B12215210 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid

Cat. No.: B12215210
M. Wt: 370.32 g/mol
InChI Key: CNUGHMXBRPWZGZ-UHFFFAOYSA-N
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Description

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring, both of which are functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the piperidine ring and the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

    Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different core structures.

Uniqueness

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17F3N2O4

Molecular Weight

370.32 g/mol

IUPAC Name

1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H17F3N2O4/c18-17(19,20)11-2-1-3-12(8-11)22-14(23)9-13(15(22)24)21-6-4-10(5-7-21)16(25)26/h1-3,8,10,13H,4-7,9H2,(H,25,26)

InChI Key

CNUGHMXBRPWZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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